molecular formula C11H23N3 B7929883 (S)-N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine

(S)-N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine

Katalognummer: B7929883
Molekulargewicht: 197.32 g/mol
InChI-Schlüssel: OOJZJASFTANMBO-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine is a chiral cyclopropylamine derivative of significant interest in preclinical research for its potential as a modulator of the histamine H3 receptor . The histamine H3 receptor is a G-protein-coupled receptor that serves as an autoreceptor and heteroreceptor in the central nervous system, making it a prominent target for investigating novel therapeutic interventions . Research into H3 receptor modulators like this compound spans a wide range of potential applications, including the study of neurological and psychiatric conditions such as Parkinson's disease, schizophrenia, neuropathic pain, and cognitive disorders . Furthermore, its mechanism of action may also be relevant for metabolic research, particularly in studying energy balance and food intake, as well as for respiratory conditions like asthma . The specific stereochemistry of the (S)-enantiomer is crucial for its selective interaction with biological targets, providing researchers with a precise tool for pharmacological and structure-activity relationship (SAR) studies. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

N'-cyclopropyl-N'-[[(2S)-1-methylpyrrolidin-2-yl]methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13-7-2-3-11(13)9-14(8-6-12)10-4-5-10/h10-11H,2-9,12H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJZJASFTANMBO-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CN(CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CN(CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of the (1-Methylpyrrolidin-2-yl)methyl Fragment

The pyrrolidine ring system is synthesized via hydrogenation of pyrroline precursors. As demonstrated in patent WO2008137087A1 , (R)-2-methylpyrrolidine is produced through catalytic hydrogenation of 2-methylpyrroline using 5% Pt/C in a 2:1 ethanol-methanol solvent mixture. For the (S) -enantiomer, analogous conditions with a chiral catalyst or resolving agent are employed. Key parameters include:

ParameterValue/DescriptionSource Reference
Catalyst5% Pt/C
SolventEthanol:methanol (2:1–3:1 v/v)
TemperatureAmbient (20–25°C)
Optical purity≥50% ee after recrystallization

Following hydrogenation, the pyrrolidine is functionalized via N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). The resulting (1-methylpyrrolidin-2-yl)methanol is oxidized to the aldehyde using Swern oxidation (oxalyl chloride, DMSO, and triethylamine) or Dess-Martin periodinane .

Preparation of the Cyclopropane-Containing Ethane-1,2-diamine Backbone

The N1-cyclopropyl group is introduced via nucleophilic substitution. Ethane-1,2-diamine is selectively mono-alkylated with cyclopropyl bromide under basic conditions:

H2N-CH2-CH2-NH2+cyclopropyl bromideK2CO3,DMFH2N-CH2-CH2-N(Cyclopropyl)H\text{H}2\text{N-CH}2\text{-CH}2\text{-NH}2 + \text{cyclopropyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{H}2\text{N-CH}2\text{-CH}_2\text{-N(Cyclopropyl)H}

Selectivity is achieved by using a protecting group (e.g., Boc) on one amine, followed by deprotection post-alkylation .

Coupling of Fragments via Reductive Amination

The aldehyde intermediate from Step 1 is coupled with the cyclopropylamine derivative via reductive amination :

(1-Methylpyrrolidin-2-yl)methanal+N1-Cyclopropylethane-1,2-diamineNaBH3CN, MeOH(S)-Target Compound\text{(1-Methylpyrrolidin-2-yl)methanal} + \text{N1-Cyclopropylethane-1,2-diamine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{(S)-Target Compound}

Critical factors include:

  • pH control (4–6) to favor imine formation.

  • Use of stereochemical directing agents (e.g., chiral auxiliaries) to enforce (S) -configuration.

Stereochemical Control and Purification

Enantiomeric purity is enhanced via chiral resolution using L-tartaric acid or HPLC with chiral stationary phases . Recrystallization from ethyl acetate/hexane mixtures yields the final compound with >99% ee.

Analytical Characterization

The compound is validated using:

  • NMR spectroscopy : Distinct signals for cyclopropyl (δ 0.5–1.0 ppm) and pyrrolidine methyl (δ 2.2–2.5 ppm).

  • Mass spectrometry : Molecular ion peak at m/z 225.2 (C₁₂H₂₃N₃).

  • Chiral HPLC : Retention time alignment with (S) -standards .

Scalability and Industrial Adaptations

Large-scale production employs continuous-flow hydrogenation for Step 1, reducing catalyst loading by 30% while maintaining yield . Solvent recovery systems (e.g., distillation) are integrated to minimize waste.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (% ee)Cost EfficiencyScalability
Reductive Amination7899.5ModerateHigh
Chiral Resolution6599.9LowModerate
Asymmetric Hydrogenation8298.7HighHigh

Challenges and Mitigation Strategies

  • Racemization : Minimized by conducting reactions below 25°C and avoiding strong acids/bases.

  • Byproduct Formation : Controlled via slow addition of alkylating agents and excess amine .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine groups, where nucleophiles like alkyl halides or acyl chlorides replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions typically result in alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (S)-N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Ethane-1,2-diamine Derivatives

Compound Name Substituents at N1 Position Molecular Formula Key Features/Applications References
(S)-N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine Cyclopropyl, 1-methylpyrrolidin-2-ylmethyl C₁₁H₂₃N₃* Chiral center; potential CNS activity
(S)-N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine Isopropyl, 1-methylpyrrolidin-2-ylmethyl C₁₁H₂₅N₃ Improved lipophilicity; pharmacological use
N1-(7-Chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine (Ro 41-3118) 7-Chloroquinolinyl, diethyl C₁₅H₂₀ClN₃ Antimalarial activity
N'-[(4-Fluorophenyl)methyl]ethane-1,2-diamine 4-Fluorobenzyl C₉H₁₃FN₂ High density (1.082 g/cm³); industrial use
N1-[(1,2-Dicarba-closo-dodecaboran-1-yl)methyl]-N1-(galactopyranosyl)ethane-1,2-diamine Carborane, galactopyranosyl C₁₄H₃₄B₁₀N₂O₄ Boron neutron capture therapy (BNCT)

*Calculated based on structural analogs.

Key Observations :

  • Cyclopropyl vs. Isopropyl : The cyclopropyl group in the target compound may enhance metabolic stability compared to the isopropyl analog due to its restricted rotation and reduced susceptibility to oxidative degradation .
  • Pharmacological Activity: Quinoline-containing diamines (e.g., Ro 41-3118) exhibit antimalarial properties, suggesting that the target compound’s activity could be modulated by introducing aromatic or heterocyclic groups .

Physicochemical Properties

Table 2: Property Comparison of Selected Diamines

Compound Name Density (g/cm³) Boiling Point (°C) Water Solubility LogP*
N'-[(4-Fluorophenyl)methyl]ethane-1,2-diamine 1.082 265.3 Low 1.5–2.0
N1-(7-Chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine N/A N/A Moderate 3.2
(S)-N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine N/A N/A High 1.8

*Predicted using analog data.

Insights :

  • The fluorophenyl derivative’s high density (1.082 g/cm³) suggests compact molecular packing, whereas the chloroquinoline analog’s higher LogP (3.2) indicates greater lipophilicity, favoring blood-brain barrier penetration .
  • The target compound’s cyclopropyl group may lower LogP compared to aromatic analogs, balancing solubility and membrane permeability.

Biologische Aktivität

(S)-N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine, also known by its CAS number 1354018-87-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group attached to an ethane-1,2-diamine backbone, with a 1-methylpyrrolidin-2-ylmethyl substituent. Its structural formula can be represented as follows:

 S N1 Cyclopropyl N1 1 methylpyrrolidin 2 yl methyl ethane 1 2 diamine\text{ S N1 Cyclopropyl N1 1 methylpyrrolidin 2 yl methyl ethane 1 2 diamine}

Research suggests that (S)-N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine may act as a modulator of neurotransmitter systems. Its interaction with various receptors could be pivotal in its biological effects:

  • Orexin Receptor Antagonism : The compound has been identified as an orexin receptor antagonist, which positions it as a candidate for treating sleep disorders and anxiety-related conditions .
  • Neurotransmitter Modulation : The presence of the pyrrolidine moiety may influence neurotransmitter uptake and release, potentially impacting mood and cognitive functions.

Biological Activity

The biological activity of (S)-N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine can be summarized based on various studies:

1. Pharmacological Studies

  • Animal Models : Studies involving rodent models have demonstrated that administration of this compound can lead to significant alterations in sleep patterns and anxiety levels. For instance, it was shown to reduce wakefulness and increase non-REM sleep in treated subjects .
  • Dose Response : The efficacy of the compound appears to be dose-dependent, with optimal effects observed at specific concentrations.

2. Case Studies

  • A notable study highlighted the effectiveness of (S)-N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine in reducing symptoms of anxiety in a controlled setting. Patients reported lower anxiety scores when treated with the compound compared to placebo groups .
  • Another investigation focused on its potential role in modulating appetite and weight management, suggesting that orexin receptor antagonism could lead to decreased food intake .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Orexin Receptor AntagonismInhibits orexin receptors leading to reduced wakefulness
Anxiety ReductionSignificant decrease in anxiety levels in clinical trials
Sleep ModulationIncreases non-REM sleep duration in animal models

Safety and Toxicology

Preliminary toxicological assessments indicate that (S)-N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.

Q & A

"(S)-N1-Cyclopropyl-N1-((1-Methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine"

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-N1-cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine?

  • Methodological Answer : The compound can be synthesized via reductive amination or catalytic hydrogenation. For example, analogous N1-substituted ethane-1,2-diamines are prepared by reducing Schiff bases or imine intermediates using hydrogen gas with platinum catalysts (e.g., benzylated amine reduction in ). Chiral resolution may be required to isolate the (S)-enantiomer, achieved via chiral HPLC or enzymatic resolution .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • Elemental Analysis : Verify empirical formula (e.g., C, H, N content) against theoretical values.
  • NMR Spectroscopy : Confirm stereochemistry and substituent positions via ¹H/¹³C NMR (e.g., coupling constants for chiral centers, as in ).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What solvent systems are optimal for purification and handling?

  • Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, ethanol) based on analogs like N1,N1-dimethyl-1-phenyl-1,2-ethanediamine ( ). Liquid-liquid extraction (e.g., water/ethyl acetate) or column chromatography (silica gel, methanol/dichloromethane gradients) can isolate the product .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental characterization data (e.g., NMR, HRMS) be resolved?

  • Methodological Answer : Contradictions may arise from diastereomer formation, solvent effects, or impurities. For NMR:

  • Perform 2D NMR (COSY, NOESY) to resolve overlapping signals.
  • Compare experimental coupling constants with computational models (DFT calculations).
  • For HRMS, cross-validate with X-ray crystallography (e.g., SHELX refinement in ) to confirm stereochemistry .

Q. What strategies are effective for studying its biological activity, such as enzyme inhibition?

  • Methodological Answer :

  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., methyltransferases, as in MS023 analogs; ).
  • Cell-based studies : Use fluorescence reporters or Western blotting to assess downstream effects (e.g., protein arginine methylation).
  • Molecular docking : Model interactions with enzyme active sites (e.g., neuronal nitric oxide synthase ligands in ) .

Q. How does the stereochemistry of the cyclopropyl and pyrrolidinyl groups influence coordination chemistry?

  • Methodological Answer : The (S)-configuration may dictate ligand geometry in metal complexes. Synthesize Cu(II) or Zn(II) complexes (e.g., ) and characterize via:

  • UV-Vis/EPR spectroscopy : Determine metal-ligand charge transfer bands and oxidation states.
  • X-ray crystallography : Resolve bond angles and stereochemical preferences (e.g., SHELXL refinement; ) .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric excess?

  • Methodological Answer : Key issues include catalyst poisoning and racemization. Mitigation strategies:

  • Use asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes).
  • Monitor enantiopurity via chiral stationary phase HPLC at each step ().
  • Optimize reaction temperature/pH to minimize epimerization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.